molecular formula C11H15BrN2O4 B12580812 1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide CAS No. 602330-87-0

1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide

Cat. No.: B12580812
CAS No.: 602330-87-0
M. Wt: 319.15 g/mol
InChI Key: QDNIDLOIIWABFG-UHFFFAOYSA-N
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Description

1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridinium core with an acetyloxyethoxy substituent and a carbamoyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide typically involves a multi-step process. The initial step often includes the preparation of the pyridinium core, followed by the introduction of the acetyloxyethoxy and carbamoyl groups. The final step involves the bromination to form the bromide salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency. These methods are designed to meet the demands of various applications, from research to commercial use.

Chemical Reactions Analysis

1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different products.

    Substitution: The bromide ion can be substituted with other nucleophiles, resulting in a wide range of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The acetyloxyethoxy group may facilitate its binding to certain enzymes or receptors, while the carbamoyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, 1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide stands out due to its unique combination of functional groups. Similar compounds include:

    1-{[2-(Hydroxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium bromide: Lacks the acetyloxy group, leading to different reactivity and applications.

    1-{[2-(Acetyloxy)ethoxy]methyl}-3-carbamoylpyridin-1-ium chloride: Substitutes bromide with chloride, affecting its solubility and reactivity.

These comparisons highlight the distinct properties and potential advantages of this compound in various applications.

Properties

CAS No.

602330-87-0

Molecular Formula

C11H15BrN2O4

Molecular Weight

319.15 g/mol

IUPAC Name

2-[(3-carbamoylpyridin-1-ium-1-yl)methoxy]ethyl acetate;bromide

InChI

InChI=1S/C11H14N2O4.BrH/c1-9(14)17-6-5-16-8-13-4-2-3-10(7-13)11(12)15;/h2-4,7H,5-6,8H2,1H3,(H-,12,15);1H

InChI Key

QDNIDLOIIWABFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCOC[N+]1=CC=CC(=C1)C(=O)N.[Br-]

Origin of Product

United States

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